molecular formula C18H25N3O2S B2825349 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897487-74-0

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2825349
CAS No.: 897487-74-0
M. Wt: 347.48
InChI Key: JQFKOFQAWRNMNN-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Substitution Reactions: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Piperazine Derivatization: The piperazine moiety can be attached via nucleophilic substitution reactions, often involving the use of a suitable alkyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    2-Aminobenzothiazole: A derivative with an amino group.

    6-Methoxybenzothiazole: A derivative with a methoxy group.

Uniqueness

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is unique due to its specific substitution pattern and the presence of the piperazine moiety. This unique structure may confer distinct biological activities and chemical properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-4-5-6-15(22)20-9-11-21(12-10-20)18-19-16-14(23-3)8-7-13(2)17(16)24-18/h7-8H,4-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFKOFQAWRNMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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